1-(Bicyclo[1.1.1]pentan-1-yl)piperazine
CAS No.: 2167346-89-4
Cat. No.: VC2979362
Molecular Formula: C9H16N2
Molecular Weight: 152.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2167346-89-4 |
|---|---|
| Molecular Formula | C9H16N2 |
| Molecular Weight | 152.24 g/mol |
| IUPAC Name | 1-(1-bicyclo[1.1.1]pentanyl)piperazine |
| Standard InChI | InChI=1S/C9H16N2/c1-3-11(4-2-10-1)9-5-8(6-9)7-9/h8,10H,1-7H2 |
| Standard InChI Key | FVGWKOUTWIUQRL-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C23CC(C2)C3 |
| Canonical SMILES | C1CN(CCN1)C23CC(C2)C3 |
Introduction
Chemical Structure and Properties
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine features a bicyclo[1.1.1]pentane framework connected to a piperazine ring. The rigid bicyclic structure provides unique three-dimensional characteristics that differentiate it from planar aromatic systems commonly used in drug design.
Chemical Identifiers and Basic Properties
The compound can be identified through various chemical identifiers and has specific physical and chemical properties as outlined in the table below:
| Property | Value |
|---|---|
| CAS Number | 2167346-89-4 |
| Molecular Formula | C₉H₁₆N₂ |
| Molecular Weight | 152.24 g/mol |
| SMILES | C1CN(CCN1)C23CC(C2)C3 |
| InChI | InChI=1S/C9H16N2/c1-3-11(4-2-10-1)9-5-8(6-9)7-9/h8,10H,1-7H2 |
| InChIKey | FVGWKOUTWIUQRL-UHFFFAOYSA-N |
The compound's structure provides a rigid framework through its bicyclo[1.1.1]pentane moiety, which can enhance binding affinity to biological targets. The piperazine ring can participate in hydrogen bonding and other interactions, further stabilizing the compound's binding to molecular targets.
Analytical Properties
Mass spectrometry data is valuable for analytical identification of this compound. The following table presents predicted collision cross section data for various adducts of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 153.13863 | 142.5 |
| [M+Na]+ | 175.12057 | 140.0 |
| [M+NH4]+ | 170.16517 | 141.9 |
| [M+K]+ | 191.09451 | 138.5 |
| [M-H]- | 151.12407 | 136.4 |
| [M+Na-2H]- | 173.10602 | 139.2 |
| [M]+ | 152.13080 | 137.7 |
| [M]- | 152.13190 | 137.7 |
These cross-section values can help in identifying and characterizing the compound in analytical studies .
Synthesis Methods
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine presents unique challenges due to the strained nature of the bicyclo[1.1.1]pentane system. Several methodologies have been developed to overcome these challenges.
Light-Enabled and Radical Processes
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine can be achieved through various methodologies, including light-enabled reactions and radical processes. These methods facilitate the formation of bicyclo[1.1.1]pentane derivatives without the need for traditional catalysts, making them more environmentally friendly and scalable.
Flow chemistry techniques have been demonstrated to significantly improve yields while maintaining purity levels suitable for further transformations. This approach is particularly valuable for scaling up the synthesis process, which is essential for advancing these compounds to clinical candidates.
Large-Scale Synthesis Approaches
Recent advances in large-scale synthesis of bicyclo[1.1.1]pentane derivatives have been significant. A notable achievement is the development of in-flow photochemical reactions for constructing the bicyclo[1.1.1]pentane core. For example, researchers have reported a flow photochemical addition of propellane to diacetyl that allows construction of the bicyclo[1.1.1]pentane core on a 1 kg scale within 1 day .
This approach eliminates the need for mercury lamps and quartz vessels, making it more practical for large-scale production. The resulting intermediate can be further transformed through haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which serves as a valuable precursor for various derivatives, including 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine .
Applications in Medicinal Chemistry
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine has significant applications in medicinal chemistry, particularly as a bioisostere for aromatic compounds.
Bioisosteric Replacement
The bicyclo[1.1.1]pentane motif has emerged as a valuable bioisostere for phenyl rings and tert-butyl groups in drug development. This substitution can lead to several improvements in drug properties:
-
Enhanced solubility compared to aromatic counterparts
-
Reduced non-specific binding, leading to improved selectivity
-
Altered metabolic profiles, potentially improving pharmacokinetic properties
These advantages make 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine and related compounds increasingly important in modern drug design.
Pharmaceutical Applications
The unique structural features of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine make it valuable in various pharmaceutical applications. Major pharmaceutical companies, including Pfizer, Bristol-Myers Squibb, and Cephalon, have incorporated the bicyclo[1.1.1]pentane motif in their lead compounds .
The compound's mechanism of action typically involves interaction with biological targets such as receptors or enzymes, where the rigid framework of bicyclo[1.1.1]pentane can enhance binding affinity. The piperazine moiety, with its basic nitrogen atoms, can participate in hydrogen bonding and other interactions with target proteins, further enhancing the compound's biological activity.
Related Compounds
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine Hydrochloride
The hydrochloride salt of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine represents an important derivative with improved stability and solubility characteristics for research applications:
| Property | Value |
|---|---|
| CAS Number | 2187435-44-3 |
| Molecular Formula | C₉H₁₇ClN₂ |
| Molecular Weight | 188.7 g/mol |
| IUPAC Name | 1-(1-bicyclo[1.1.1]pentanyl)piperazine;hydrochloride |
| Standard InChI | InChI=1S/C9H16N2.ClH/c1-3-11(4-2-10-1)9-5-8(6-9)7-9;/h8,10H,1-7H2;1H |
| Standard InChIKey | PWDYZGBPDXAFIM-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C23CC(C2)C3.Cl |
This salt form is particularly useful in research settings where improved solubility in aqueous media is required .
Other Related Bicyclo[1.1.1]pentane Derivatives
Several other related compounds sharing the bicyclo[1.1.1]pentane scaffold have been synthesized and studied:
-
3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine (CAS: 1936444-74-4)
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Various 3-iodobicyclo[1.1.1]pentane-1-carboxamides, which serve as valuable synthetic intermediates
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Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and its derivatives, which can be transformed into various functionalized building blocks
These compounds expand the chemical space around the bicyclo[1.1.1]pentane scaffold, providing diverse options for medicinal chemistry applications.
Current Research and Future Directions
Research on 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine and related bicyclo[1.1.1]pentane derivatives continues to evolve, with several promising directions.
Synthetic Advances
Recent studies have highlighted the scalability of synthesizing bicyclo[1.1.1]pentane derivatives, which is crucial for advancing these compounds to clinical candidates. Flow chemistry approaches have significantly improved the accessibility of these compounds, making them more feasible for larger-scale applications .
Future synthetic efforts may focus on developing even more efficient and environmentally friendly methods for constructing the bicyclo[1.1.1]pentane scaffold and introducing various functional groups.
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